Iriflophenone 3-C-glucoside Iriflophenone 3-C-glucoside Iriflophenone 3-C-glucoside is a natural product found in Aquilaria sinensis with data available.
Brand Name: Vulcanchem
CAS No.: 104669-02-5
VCID: VC21338175
InChI: InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1
SMILES:
Molecular Formula: C19H20O10
Molecular Weight: 408.4 g/mol

Iriflophenone 3-C-glucoside

CAS No.: 104669-02-5

VCID: VC21338175

Molecular Formula: C19H20O10

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

Iriflophenone 3-C-glucoside - 104669-02-5

Description

Iriflophenone 3-C-β-D-glucoside is a benzophenone derivative that is found in various plant species, including Aquilaria crassna, A. sinensis, A. malaccensis, Cyclopia genistoides, Mangifera indica, and Dryopteris ramosa . This compound has garnered significant attention due to its diverse pharmacological properties, which include antidiabetic, anti-inflammatory, antioxidant, and antimicrobial activities.

Antidiabetic Activity

Research has shown that compounds isolated from Aquilaria sinensis, including iriflophenone 3-C-β-D-glucoside, exhibit strong α-glucosidase inhibition activity, which is crucial for managing diabetes. This activity is even stronger than that of acarbose, a commonly used antidiabetic drug . Additionally, studies suggest that iriflophenone 3-C-glucoside can lower fasting blood glucose levels with potency comparable to insulin .

Anti-inflammatory Activity

The aqueous extract of Aquilaria crassna containing iriflophenone 3-C-β-D-glucoside has demonstrated significant anti-inflammatory effects by inhibiting IL-1α and IL-8. The 70% ethanolic extract also showed IL-1α and NO inhibitions, highlighting its potential in reducing inflammation .

Antioxidant Activity

Iriflophenone 3-C-β-D-glucoside exhibits antioxidant properties by scavenging ABTS and peroxyl radicals, although it lacks radical scavenging ability against DPPH . This antioxidant activity is beneficial in protecting against oxidative stress-related diseases.

Antimicrobial Activity

The compound has shown strong antibacterial potential against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 31.1 to 62.5 μg/mL . This makes it a promising agent for treating bacterial infections.

Analytical Methods

For the analysis of iriflophenone 3-C-β-D-glucoside, an enzyme-linked immunosorbent assay (ELISA) has been developed using specific polyclonal antibodies. This method offers high specificity and precision, with a detection range of 100 to 1560 ng/mL . The ELISA method correlates well with high-performance liquid chromatography (HPLC) for determining the compound's content in plant samples.

Plant Sources and Ethnomedicinal Uses

Iriflophenone 3-C-β-D-glucoside is found in several plant species, including Aquilaria spp. and Dryopteris ramosa. The aqueous fraction of Dryopteris ramosa has been traditionally used in the Galliyat region of Pakistan to treat gastrointestinal tract ailments, highlighting its ethnomedicinal significance .

Data Table: Chemical and Analytical Information

ParameterValueMethod
Molecular FormulaC₁₉H₂₀O₁₀Chemical analysis
Molecular Weight408.36 g/molChemical analysis
CAS Number104669-02-5Chemical database
Detection Range (ELISA)100 to 1560 ng/mLELISA method

These tables summarize the key pharmacological and chemical properties of iriflophenone 3-C-β-D-glucoside, highlighting its potential as a therapeutic agent and its analytical characteristics.

CAS No. 104669-02-5
Product Name Iriflophenone 3-C-glucoside
Molecular Formula C19H20O10
Molecular Weight 408.4 g/mol
IUPAC Name (4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone
Standard InChI InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1
Standard InChIKey BZYKNVLTMWYEFA-ZJKJAXBQSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O
PubChem Compound 184358
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator